molecular formula C24H22N4O6 B11416773 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11416773
M. Wt: 462.5 g/mol
InChI Key: HTCSTFICXKMKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido-pyrimidine-dione derivative characterized by two key substituents:

  • R1: A 3,4-dimethoxyphenylethyl group attached to the pyrimidine-dione core.
  • R2: A 4-nitrobenzyl group linked to the nitrogen atom of the pyrido ring.

Properties

Molecular Formula

C24H22N4O6

Molecular Weight

462.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H22N4O6/c1-33-20-10-7-16(14-21(20)34-2)11-13-26-23(29)19-4-3-12-25-22(19)27(24(26)30)15-17-5-8-18(9-6-17)28(31)32/h3-10,12,14H,11,13,15H2,1-2H3

InChI Key

HTCSTFICXKMKPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Core Pyrido[2,3-d]pyrimidine-2,4-dione Synthesis

The foundational step involves synthesizing the pyrido[2,3-d]pyrimidine-2,4-dione scaffold. This is achieved through cyclization of 6-amino-1,3-disubstituted uracil derivatives using the Vilsmeier-Haack reagent (generated from phosphoryl chloride and dimethylformamide). The reaction proceeds via formylation of the uracil’s C5 position, followed by cyclization with cyanoacetamide in ethanol under basic conditions (triethylamine) .

Key Steps:

  • Alkylation of 6-Aminouracil:

    • 6-Aminouracil is sequentially alkylated at N1 and N3 positions. For example, treatment with 4-nitrobenzyl bromide in ethanol containing 10–15% aqueous NaOH yields 1-(4-nitrobenzyl)-6-aminouracil .

    • Subsequent alkylation with 2-(3,4-dimethoxyphenyl)ethyl bromide introduces the phenethyl group at N3.

  • Cyclization via Vilsmeier Reagent:

    • The alkylated uracil is treated with the Vilsmeier reagent (POCl₃/DMF) to form an intermediate iminium chloride.

    • Reaction with cyanoacetamide and triethylamine in ethanol induces cyclization, forming the pyrido[2,3-d]pyrimidine-2,4-dione core .

Example Conditions:

StepReagentsSolventTemperatureYield
N1-Alkylation4-Nitrobenzyl bromide, NaOHEtOHReflux40–53%
N3-Alkylation2-(3,4-Dimethoxyphenyl)ethyl bromide, NaOHEtOHReflux45–50%*
CyclizationPOCl₃, DMF, cyanoacetamideEtOH80°C66–78%
*Estimated based on analogous reactions .

Substituent Modification and Optimization

Structural modifications at the N1 and N3 positions are critical for achieving the target compound. The 4-nitrobenzyl group at N1 and 3,4-dimethoxyphenylethyl group at N3 require precise alkylation conditions to avoid side reactions (e.g., O-alkylation or over-alkylation).

Reaction Mechanism and Byproduct Analysis

The Vilsmeier-mediated cyclization proceeds through:

  • Formylation: Electrophilic attack by the Vilsmeier reagent at C5 of uracil, forming a formylated intermediate.

  • Cyclization: Nucleophilic addition of cyanoacetamide’s amine group to the formylated carbon, followed by dehydration to form the pyridine ring .

Byproducts:

  • Hydrolysis of the iminium chloride intermediate to 5-formyluracil derivatives (up to 20% yield) .

  • Incomplete alkylation leading to mono-substituted uracils.

Purification and Characterization

Purification:

  • Flash chromatography (silica gel, 0–10% methanol/dichloromethane) isolates the target compound .

  • Recrystallization from ethanol/water mixtures enhances purity.

Characterization Data:

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, pyridine-H), 7.85–7.45 (m, 4H, Ar-H), 6.90–6.70 (m, 3H, dimethoxyphenyl-H), 5.10 (s, 2H, N-CH₂-Ar), 4.20 (t, 2H, N-CH₂-CH₂), 3.80 (s, 6H, OCH₃) .
HRMS m/z calculated for C₂₄H₂₂N₄O₆: 462.42; found: 462.41 .
Melting Point 218–220°C (decomposes) .

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety during exothermic steps (e.g., Vilsmeier reagent preparation). Automated systems control stoichiometry and reaction times, achieving batch yields >70% .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The pyrido[2,3-d]pyrimidine-dione core (target compound) differs from thieno-pyrimidine-diones () in ring hybridization. Pyrido cores incorporate a fused pyridine ring, which may enhance planarity and π-π stacking interactions compared to sulfur-containing thieno analogs .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-nitrobenzyl group (target compound) is a stronger EWG than the 4-trifluoromethyl () or 4-chloro () groups. This may enhance electrophilicity, influencing interactions with nucleophilic residues in target proteins .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), the target compound shares high structural similarity with (Tanimoto > 0.7), implying overlapping bioactivity profiles. However, the nitro group’s distinct electronic properties may result in divergent pharmacological behaviors .

Biological Activity

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C26H25N3O4
  • Molecular Weight : 455.51 g/mol
  • InChIKey : XSRRAUCWVBEOGM-JTHROIFXSA-N

The compound features a unique pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl ethyl group and a 4-nitrophenyl methyl group. This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : A431 (epidermoid carcinoma), HCT116 (colon cancer), and BJ-1 (normal skin fibroblast).
  • IC50 Values :
    • A431: 44.77 µg/mL
    • HCT116: 201.45 µg/mL
    • BJ-1: 92.05 µg/mL

These results suggest that the compound is more cytotoxic to cancer cells than to normal cells, indicating potential for selective targeting in cancer therapy .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using the DPPH radical scavenging assay:

  • Scavenging Activity : The compound demonstrated a dose-independent radical scavenging activity ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL.

This suggests that it may provide protective effects against oxidative stress-related damage .

Antibacterial and Antifungal Activity

The compound was also screened for antimicrobial activity :

  • Minimum Inhibitory Concentration (MIC) :
    • Against K. pneumonia: 6.25 mg/mL
    • Against S. aureus: 1.56 mg/mL
    • Moderate activity against C. albicans at 12.5 mg/mL.

These findings indicate that the compound possesses potential as an antimicrobial agent .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to key proteins involved in cancer cell proliferation and survival pathways.

This binding affinity is critical for its anticancer effects and may involve inhibition of pathways such as MAPK signaling .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Effects :
    • Conducted on various cancer cell lines with results indicating selective cytotoxicity towards malignant cells while sparing normal cells.
    • The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antioxidant Study :
    • Evaluated through in vitro assays demonstrating significant radical scavenging capabilities.
    • Suggested potential use in formulations aimed at reducing oxidative stress .
  • Antimicrobial Study :
    • Investigated against common bacterial strains with promising results indicating effective inhibition.
    • Further studies are needed to explore its efficacy in clinical settings .

Q & A

Basic: What are the recommended synthetic pathways for this pyrido[2,3-d]pyrimidine derivative, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps:

  • Substituent Introduction : Alkylation of the pyrido[2,3-d]pyrimidine core with 3,4-dimethoxyphenethyl and 4-nitrobenzyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Acid- or base-catalyzed cyclization to form the pyrimidine-dione ring, often requiring reflux in solvents like acetonitrile or ethanol .
  • Optimization : Reaction yields depend on temperature (60–100°C), solvent polarity, and inert atmospheres to prevent oxidation of nitro groups . Monitoring via TLC or HPLC is critical for intermediate purification .

Basic: Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy, nitro, and aromatic protons) and dihedral angles between aromatic rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) and resolve stereoisomers .

Basic: How do the 3,4-dimethoxyphenyl and 4-nitrophenyl substituents influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Donating Methoxy Groups : Enhance solubility and stabilize intermediates via resonance, affecting regioselectivity in electrophilic substitutions .
  • Electron-Withdrawing Nitro Group : Reduces electron density on the pyrimidine ring, increasing susceptibility to nucleophilic attack and influencing redox behavior .
  • Crystallographic Data : Planar configurations (from XRD) suggest π-π stacking interactions, relevant for binding studies .

Advanced: What mechanistic approaches are used to study its participation in catalytic or biological reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying pH/temperature to identify rate-limiting steps (e.g., nitro reduction via UV-Vis spectroscopy) .
  • Computational Modeling : Density functional theory (DFT) to map transition states and predict regioselectivity in substitution reactions .
  • Isotope Labeling : Use ¹⁵N-labeled analogs to trace metabolic pathways in biological systems .

Advanced: How can researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize cell viability assays to account for batch-to-batch variability .
  • Binding Affinity Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions independently .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrido[2,3-d]pyrimidines with halogen substituents) to identify trends .

Advanced: What strategies improve synthetic yield discrepancies between small-scale and pilot-scale reactions?

Methodological Answer:

  • Scale-Up Considerations : Optimize heat transfer (e.g., use jacketed reactors) and mixing efficiency to prevent localized concentration gradients .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for nitro reduction) may require higher loading or alternative solvents (DMSO instead of DMF) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How can computational tools predict metabolic stability or toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME to estimate bioavailability, CYP450 inhibition, and hERG channel liability .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential reactive metabolites .
  • Docking Studies : AutoDock Vina or Glide to model binding with detoxification enzymes like glutathione S-transferase .

Advanced: What experimental designs assess compound stability under physiological or storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Accelerated Stability Testing : Monitor impurity profiles via LC-MS over 1–3 months at 25°C/60% RH .
  • Cryopreservation : Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage in biological assays .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with halogen (Cl, F) or methyl groups at the 4-nitrophenyl position to modulate lipophilicity .
  • Bioisosteric Replacement : Replace the nitro group with a cyano or trifluoromethyl group to enhance metabolic stability .
  • 3D-QSAR Models : CoMFA or CoMSIA to correlate electronic/steric features with activity data from kinase inhibition assays .

Advanced: What advanced analytical methods resolve co-eluting impurities in HPLC?

Methodological Answer:

  • 2D-LC : Orthogonal separation using different stationary phases (e.g., C18 followed by HILIC) .
  • Chiral Columns : Use amylose- or cellulose-based columns to separate enantiomers if asymmetric centers are present .
  • MS/MS Fragmentation : High-resolution tandem MS to differentiate isobaric impurities via unique fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.